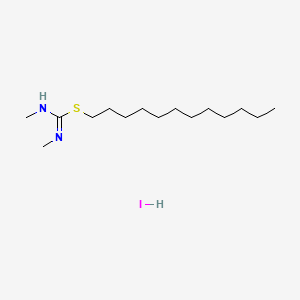
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is a chemical compound with the molecular formula C15H33N2S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide typically involves the reaction of dodecyl mercaptan with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide has several scientific research applications:
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in industrial applications for cleaning and emulsification processes.
Mécanisme D'action
The mechanism of action of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing it to stabilize emulsions and disperse particles. This action is facilitated by its amphiphilic structure, with a hydrophobic dodecyl chain and a hydrophilic dimethyl-methanimidamide group .
Comparaison Avec Des Composés Similaires
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide. While all these compounds act as surfactants, 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is unique due to its specific chemical structure, which may offer different solubility and stability properties .
Similar compounds include:
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds share similar surfactant properties but differ in their chemical structures and specific applications.
Propriétés
Numéro CAS |
5395-98-2 |
|---|---|
Formule moléculaire |
C15H33IN2S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
dodecyl N,N'-dimethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H |
Clé InChI |
UVZFSSUXLWWLSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=NC)NC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















